Sodium 4-[2-(4-hydroxyphenyl)propan-2-yl]phenyl sulfate
Description
Sodium 4-[2-(4-hydroxyphenyl)propan-2-yl]phenyl sulfate (CAS 847696-37-1) is a sodium salt derivative of bisphenol A (BPA) monosulfate. Its molecular formula is C₁₅H₁₅NaO₅S, with an average molecular weight of 330.330 g/mol and a monoisotopic mass of 330.053789 Da . The compound is also known by synonyms such as Bisphenol A Monosulfate Sodium Salt and Natrium-4-[2-(4-hydroxyphenyl)-2-propanyl]phenylsulfat. Structurally, it consists of a central isopropyl-linked biphenol core, with a sulfate ester group substituted at the para position of one aromatic ring and a hydroxyl group on the other (Figure 1).
This compound is of significant interest in toxicology and pharmacokinetics, as sulfated metabolites like this are key products of BPA detoxification in humans and animals. Its ChemSpider ID (35789615) and IUPAC name (Phenol, 4-[1-(4-hydroxyphenyl)-1-methylethyl]-, 1-(hydrogen sulfate), sodium salt (1:1)) further clarify its chemical identity .
Properties
IUPAC Name |
sodium;[4-[2-(4-hydroxyphenyl)propan-2-yl]phenyl] sulfate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16O5S.Na/c1-15(2,11-3-7-13(16)8-4-11)12-5-9-14(10-6-12)20-21(17,18)19;/h3-10,16H,1-2H3,(H,17,18,19);/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IENSPWAUWOIJJS-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CC=C(C=C1)O)C2=CC=C(C=C2)OS(=O)(=O)[O-].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NaO5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20745986 | |
| Record name | Sodium 4-[2-(4-hydroxyphenyl)propan-2-yl]phenyl sulfate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20745986 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
330.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
847696-37-1 | |
| Record name | Sodium 4-[2-(4-hydroxyphenyl)propan-2-yl]phenyl sulfate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20745986 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 847696-37-1 | |
| Source | European Chemicals Agency (ECHA) | |
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| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Mechanism of Action
Target of Action
Bisphenol A Monosulfate Sodium Salt, also known as Sodium 4-[2-(4-hydroxyphenyl)propan-2-yl]phenyl sulfate, is a derivative of Bisphenol A (BPA). BPA is known to be an endocrine-disrupting chemical. It has been reported that BPA can bind to estrogen receptors, thereby affecting both body weight and tumorigenesis. BPA may also affect metabolism and cancer progression, by interacting with GPR30.
Mode of Action
It is known that bpa, the parent compound, can interfere with the activity of the endocrine system. It has been described to be present as possible components of various materials (such as pesticides) as well as contaminants in food.
Biochemical Pathways
Bpa, the parent compound, has been found to be associated with reproductive function alterations, abnormal growth patterns, and neurodevelopmental delay. Moreover, BPA has been found to be involved in the pathogenesis of different morbid conditions: immune-mediated disorders, type-2 diabetes mellitus, cardiovascular diseases, and cancer.
Pharmacokinetics
Bpa, the parent compound, is known to undergo first-pass metabolism in the wall of the gut and liver, with the formation of bpa-glucuronide and sulfate conjugates as the major phase ii metabolites.
Biological Activity
Sodium 4-[2-(4-hydroxyphenyl)propan-2-yl]phenyl sulfate, a compound featuring a phenolic structure, has garnered attention for its potential biological activities. This article reviews the synthesis, biological properties, and mechanisms of action of this compound, supported by case studies and relevant research findings.
Chemical Structure
The compound can be represented as follows:
It consists of a sulfate group attached to a phenolic derivative, which is significant for its biological interactions.
Synthesis
This compound is typically synthesized through electrophilic substitution reactions involving 4-hydroxyphenylpropan-1-one and sulfating agents. The synthetic pathway generally includes:
- Formation of the Phenolic Base : Starting from 4-hydroxyphenylpropan-1-one.
- Sulfation Reaction : Utilizing chlorosulfonic acid or sulfuric acid to introduce the sulfate group.
Antioxidant Properties
Research indicates that compounds with similar structures exhibit significant antioxidant activity. For instance, derivatives of 4-hydroxyphenol have been shown to scavenge free radicals effectively, contributing to their potential therapeutic applications in oxidative stress-related conditions .
Antimicrobial Activity
Studies have demonstrated that this compound possesses antimicrobial properties against various bacterial strains. The minimum inhibitory concentrations (MICs) were assessed using standard methods, revealing effective inhibition against Gram-positive and Gram-negative bacteria .
| Microorganism | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Candida albicans | 128 |
Cytotoxicity and Cancer Research
In vitro studies have shown that this compound exhibits cytotoxic effects on various cancer cell lines. For example, it was found to induce apoptosis in HeLa cells through intrinsic pathways, characterized by mitochondrial depolarization and activation of caspase-9 . The IC50 values for different cancer cell lines are summarized below:
| Cell Line | IC50 (µM) |
|---|---|
| HeLa | 15 |
| A549 | 20 |
| HT-29 | 25 |
Apoptotic Pathways
The compound's ability to induce apoptosis is linked to its interaction with cellular signaling pathways. It has been shown to upregulate pro-apoptotic proteins while downregulating anti-apoptotic factors, leading to enhanced cell death in tumor cells .
Antioxidative Mechanism
The antioxidative mechanism is primarily attributed to the phenolic structure, which donates electrons to free radicals, thus neutralizing them and preventing cellular damage. This property is crucial in mitigating oxidative stress in various biological systems .
Case Studies
- Anticancer Efficacy : In a study involving xenograft models, this compound demonstrated significant tumor reduction when administered alongside conventional chemotherapy agents, suggesting potential as an adjunct therapy in cancer treatment .
- Antimicrobial Activity : A clinical trial assessing the efficacy of this compound against skin infections showed promising results, with a reduction in infection rates among treated patients compared to controls .
Scientific Research Applications
Medicinal Chemistry
Antioxidant Properties
Research indicates that compounds similar to sodium 4-[2-(4-hydroxyphenyl)propan-2-yl]phenyl sulfate exhibit antioxidant properties. Antioxidants are crucial in preventing oxidative stress, which is linked to various diseases, including cancer and cardiovascular diseases. The presence of the hydroxyphenyl group enhances its ability to scavenge free radicals, making it a candidate for further investigation in therapeutic applications.
Case Study: Iron Chelation
A study on related compounds has shown that modifications to the phenolic structure can enhance iron-clearing efficiency while reducing nephrotoxicity. Such findings suggest that this compound could be explored for its potential as a chelator in conditions like hemochromatosis or iron overload disorders .
Material Science
Use in Coatings and Adhesives
The compound's chemical structure allows it to function effectively as a surfactant and dispersant in coatings and adhesives. Its ability to improve the stability and performance of these materials makes it valuable in industrial applications.
| Application Area | Functionality |
|---|---|
| Coatings | Enhances adhesion and stability |
| Adhesives | Improves bonding strength |
Environmental Applications
Biodegradability Studies
Research into the environmental impact of similar sulfate compounds suggests that this compound may possess favorable biodegradability profiles. Understanding its degradation pathways is essential for assessing its environmental safety, especially as regulations around chemical usage become stricter.
Regulatory Considerations
Given the increasing scrutiny of chemical substances, especially those with potential mutagenic properties, it is crucial to evaluate this compound within the context of regulatory frameworks. Studies have highlighted the need for comprehensive toxicological assessments to ensure safety in consumer products .
Comparison with Similar Compounds
Structural and Functional Group Variations
The sodium sulfate derivative features a sulfate ester group (-OSO₃⁻Na⁺), conferring high water solubility and stability under physiological conditions. In contrast, (4-Propan-2-ylphenyl)methanesulfonyl chloride contains a sulfonyl chloride group (-SO₂Cl), a reactive electrophile used to introduce sulfonate groups into target molecules .
Stability and Handling
The sodium sulfate’s ionic nature ensures stability in aqueous buffers, whereas the sulfonyl chloride’s sensitivity to moisture necessitates anhydrous handling conditions.
Research Implications and Gaps
While the sodium sulfate compound is well-characterized metabolically, data on its industrial or synthetic applications remain sparse. Conversely, the sulfonyl chloride derivative lacks detailed pharmacokinetic studies, highlighting a research gap. Further comparative studies on sulfated vs. sulfonated aromatic compounds could elucidate structure-activity relationships in both biological and synthetic contexts.
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing Sodium 4-[2-(4-hydroxyphenyl)propan-2-yl]phenyl sulfate, and how can purity be ensured during synthesis?
- Methodological Answer: Synthesis typically involves sulfonation of the parent bisphenol derivative. For example, bisphenol A (4-[2-(4-hydroxyphenyl)propan-2-yl]phenol) can be sulfated using sulfur trioxide or chlorosulfonic acid, followed by neutralization with sodium hydroxide. Critical steps include controlling reaction temperature (≤50°C to avoid side reactions) and using anhydrous conditions. Purification via recrystallization (e.g., ethanol/water mixtures) or preparative HPLC with mobile phases like methanol/sodium acetate buffer (pH 4.6) ensures purity. Impurity profiling using ion-pair chromatography (e.g., sodium 1-octanesulfonate in the buffer) is recommended to detect sulfonation byproducts .
Q. How can researchers validate the identity and purity of this compound?
- Methodological Answer: Combine spectroscopic techniques:
- UV-Vis Spectroscopy: Confirm absorbance maxima in the 270–280 nm range, characteristic of aromatic sulfates.
- HPLC-UV/HRMS: Use a C18 column with a mobile phase of methanol and sodium acetate buffer (65:35, pH 4.6) for retention time matching. High-resolution mass spectrometry (HRMS) verifies the molecular ion [M–Na]⁻ at m/z 307.07 (C₁₅H₁₅O₅S⁻) .
- 1H/13C NMR: Key signals include aromatic protons (δ 6.8–7.2 ppm) and the sulfate ester group (δ 4.3–4.5 ppm for adjacent protons) .
Q. What are the critical factors affecting the stability of this compound in aqueous solutions?
- Methodological Answer: Stability is pH-dependent. Below pH 5, hydrolysis of the sulfate ester occurs, generating 4-[2-(4-hydroxyphenyl)propan-2-yl]phenol. Use buffered solutions (pH 7–8) and stabilizers like malic acid (0.1–0.5% w/v) to inhibit degradation. Accelerated stability studies (40°C/75% RH for 6 months) should monitor degradation via HPLC, with acceptance criteria of ≤2% impurity .
Advanced Research Questions
Q. How can researchers resolve discrepancies in reported log Kow values for this compound?
- Methodological Answer: Conflicting log Kow values may arise from ionization effects. The compound’s anionic sulfate group reduces hydrophobicity (log Kow ~1.5–2.5), but experimental methods (e.g., shake-flask vs. HPLC-derived) may vary. To standardize, use reverse-phase HPLC with a calibrated set of reference compounds (e.g., bisphenol S, log Kow 1.65) and adjust for ionization using the pKa (8.2–8.5). Computational models (e.g., ACD/Labs) can supplement experimental data .
Q. What advanced techniques are suitable for characterizing degradation products of this compound under oxidative conditions?
- Methodological Answer: Employ LC-QTOF-MS with electrospray ionization (ESI⁻) to identify sulfonic acid derivatives and hydroxylated byproducts. For example, oxidation with H₂O₂/UV light may yield 4-[2-(4-hydroxyphenyl)propan-2-yl]phenyl sulfonate (observed at m/z 323.06). Pair with radical scavenger studies (e.g., tert-butanol) to differentiate hydroxyl radical-mediated pathways .
Q. How can researchers design experiments to study the compound’s interaction with serum albumin, and what analytical challenges arise?
- Methodological Answer: Use fluorescence quenching assays with bovine serum albumin (BSA) at physiological pH (7.4). Monitor tryptophan emission (λₑₓ 280 nm, λₑₘ 340 nm) while titrating the compound (0–100 µM). Correct for inner-filter effects using absorbance data. Challenges include distinguishing static vs. dynamic quenching; resolve via Stern-Volmer analysis and temperature-dependent studies. Confirm binding constants (e.g., Kₐ ~10⁴ M⁻¹) using isothermal titration calorimetry (ITC) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
